5-chloro-6-(difluoromethyl)pyridin-2-amine
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Overview
Description
5-chloro-6-(difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(difluoromethyl)pyridin-2-amine typically involves the introduction of chloro and difluoromethyl groups onto a pyridine ring. One common method involves the reaction of 5-chloro-2-aminopyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(difluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-chloro-6-(difluoromethyl)pyridin-2-amine has several scientific research applications:
Agriculture: It is used in the development of fungicides and pesticides due to its biological activity.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It is investigated for its properties in creating new materials with unique characteristics.
Mechanism of Action
The mechanism of action of 5-chloro-6-(difluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . In pharmaceuticals, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-aminopyridine: A precursor in the synthesis of 5-chloro-6-(difluoromethyl)pyridin-2-amine.
6-(difluoromethyl)pyridin-2-amine: Lacks the chloro group but has similar properties.
5-chloro-6-methylpyridin-2-amine: Similar structure but with a methyl group instead of difluoromethyl.
Uniqueness
This compound is unique due to the presence of both chloro and difluoromethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-6-(difluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFKWWQWJQZCGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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